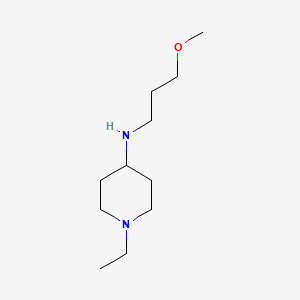
3-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, commonly referred to as 3,4-DMQ, is a novel heterocyclic compound with a broad range of applications in scientific research. It is a member of the quinazolinone class of compounds and is structurally similar to other quinazolinone derivatives. 3,4-DMQ has been used in a variety of laboratory experiments and studies, including those involving pharmacology, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Subheading Analytical Methods in Antioxidant Research
The compound's properties may be linked to antioxidant activity, as highlighted by a comprehensive review discussing various tests for determining antioxidant activity. This includes both hydrogen atom transfer-based tests like ORAC and electron transfer-based tests such as CUPRAC and FRAP. The study emphasizes the significance of using both chemical and electrochemical methods to fully understand the mechanisms and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).
Industrial Synthesis and Chemical Reactivity
Subheading Synthesis Methods and Chemical Behavior
The compound's structure is relevant in the context of industrial synthesis methods for isoquinoline derivatives, as discussed in a review. The study highlights various synthetic routes, including the Bischler-Napieralski reaction and its modifications, which are pivotal in synthesizing compounds like papaverine, indicating the compound's potential in industrial applications and chemical reactivity (Luk’yanov, Onoprienko, & Zasosov, 1972).
Environmental and Organic Pollutant Treatment
Subheading Applications in Organic Pollutant Remediation
Another important application is in the treatment of organic pollutants. A review on the use of redox mediators in conjunction with oxidoreductive enzymes for degrading recalcitrant compounds in wastewater emphasizes the compound's potential role in environmental remediation. The study suggests that certain enzymes, in the presence of redox mediators, can efficiently degrade pollutants, enhancing the treatment range and efficiency (Husain & Husain, 2007).
Organic Electronics and OLEDs
Subheading Role in Organic Electronics
In the field of organic electronics, particularly OLEDs, the structural aspects of compounds like 3-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may be crucial. A review discusses the development of BODIPY-based materials for OLEDs, indicating the potential of such compounds in optoelectronic applications. The versatility and potential of these materials in creating metal-free infrared emitters are particularly emphasized (Squeo & Pasini, 2020).
Mecanismo De Acción
Target of Action
The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. For example, a related compound, 3,4-dimethoxy phenyl thiosemicarbazone, has been studied for its interaction with copper in acidic solutions .
Mode of Action
The mode of action describes how the compound interacts with its target. For instance, 3,4-dimethoxy phenyl thiosemicarbazone forms a protective layer on the copper surface, which is a critical aspect of its inhibitory action .
Result of Action
This describes the molecular and cellular effects of the compound’s action. For example, the related compound 3,4-dimethoxy phenyl thiosemicarbazone has been shown to increase the corrosion resistance of copper .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the action of 3,4-dimethoxy phenyl thiosemicarbazone was studied in an acidic solution .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-8-7-10(9-14(13)21-2)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFPCPIEZZZEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)
![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)


![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2582861.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)

![3-[(2-Methoxyethyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2582865.png)
![7-[(2-Chlorophenyl)methyl]-8-(3-ethoxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2582866.png)
![3-[(4-Cyanophenyl)methyl]-3-methyl-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2582867.png)
![(E)-2-Phenyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]ethenesulfonamide](/img/structure/B2582868.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2582869.png)